molecular formula C21H20N4S2 B5657158 4-{[(4-ETHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-2-(4-METHYLPHENYL)-1,3-THIAZOLE

4-{[(4-ETHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-2-(4-METHYLPHENYL)-1,3-THIAZOLE

Cat. No.: B5657158
M. Wt: 392.5 g/mol
InChI Key: WHLIGEISVZNBIM-UHFFFAOYSA-N
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Description

4-{[(4-Ethyl-5-Phenyl-4H-1,2,4-Triazol-3-yl)Sulfanyl]Methyl}-2-(4-Methylphenyl)-1,3-Thiazole is a complex organic compound that belongs to the class of triazole and thiazole derivatives

Preparation Methods

The synthesis of 4-{[(4-Ethyl-5-Phenyl-4H-1,2,4-Triazol-3-yl)Sulfanyl]Methyl}-2-(4-Methylphenyl)-1,3-Thiazole typically involves multiple steps. One common synthetic route starts with the preparation of 4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol. This intermediate is then alkylated using 2-bromo-1-phenylethanone under alkaline conditions to form the desired compound . The reaction conditions often involve the use of cesium carbonate as a base and sodium borohydride for the reduction of the ketone group .

Chemical Reactions Analysis

4-{[(4-Ethyl-5-Phenyl-4H-1,2,4-Triazol-3-yl)Sulfanyl]Methyl}-2-(4-Methylphenyl)-1,3-Thiazole undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{[(4-Ethyl-5-Phenyl-4H-1,2,4-Triazol-3-yl)Sulfanyl]Methyl}-2-(4-Methylphenyl)-1,3-Thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the inflammatory pathway, thereby exerting anti-inflammatory effects . The exact molecular pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

4-{[(4-Ethyl-5-Phenyl-4H-1,2,4-Triazol-3-yl)Sulfanyl]Methyl}-2-(4-Methylphenyl)-1,3-Thiazole is unique due to its combined triazole and thiazole moieties. Similar compounds include:

These compounds share similar structural features but differ in their specific substituents and biological activities.

Properties

IUPAC Name

4-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-(4-methylphenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4S2/c1-3-25-19(16-7-5-4-6-8-16)23-24-21(25)27-14-18-13-26-20(22-18)17-11-9-15(2)10-12-17/h4-13H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLIGEISVZNBIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CSC(=N2)C3=CC=C(C=C3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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